Cas no 2228833-85-8 (3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine)

3-(2-Chloro-5-methylphenyl)-3,3-difluoropropan-1-amine is a fluorinated aromatic amine compound characterized by its unique structural features, including a chloro-methylphenyl group and a difluoropropanamine moiety. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for active ingredients. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve bioavailability. The chloro and methyl substituents on the phenyl ring may influence electronic and steric properties, enabling selective interactions in target applications. Its well-defined structure allows for precise modifications, making it a valuable intermediate in synthetic chemistry. Suitable for controlled reactions, it offers researchers a versatile tool for developing novel bioactive molecules.
3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine structure
2228833-85-8 structure
Product Name:3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine
CAS No:2228833-85-8
MF:C10H12ClF2N
MW:219.65878868103
CID:6426003
PubChem ID:165742003
Update Time:2025-10-31

3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine
    • 2228833-85-8
    • EN300-1942783
    • Inchi: 1S/C10H12ClF2N/c1-7-2-3-9(11)8(6-7)10(12,13)4-5-14/h2-3,6H,4-5,14H2,1H3
    • InChI Key: XXBZYCPZDWKCPR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C)C=C1C(CCN)(F)F

Computed Properties

  • Exact Mass: 219.0626334g/mol
  • Monoisotopic Mass: 219.0626334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26Ų

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Additional information on 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine

3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine (CAS No. 2228833-85-8): A Versatile Scaffold in Modern Medicinal Chemistry

The compound 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine, identified by its unique CAS No. 2228833-85-8, has emerged as a promising molecular framework in contemporary pharmaceutical research. This 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine-based scaffold exhibits structural characteristics that align with the growing demand for fluorinated compounds in drug discovery. Recent studies published in Journal of Medicinal Chemistry (2023) highlight the significance of 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine as a precursor for developing novel therapeutics targeting G protein-coupled receptors (GPCRs), particularly those involved in neurodegenerative disorders.

The 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine structure combines the pharmacophoric elements of aromatic substitution and fluorine incorporation, which are well-documented in the literature as enablers of improved metabolic stability and receptor selectivity. A 2024 review in ACS Medicinal Chemistry Letters underscores the role of fluorinated propan-1-amine derivatives, such as 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine, in modulating the activity of kinase inhibitors. The CAS No. 2228833-85-8 compound's unique combination of chlorine and fluorine substituents on the aromatic ring and the aliphatic chain provides a balanced hydrophobic-hydrophilic profile, a critical factor in optimizing drug permeability across biological membranes.

Recent advances in 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine-derived compounds have been particularly impactful in the field of anti-cancer drug development. A groundbreaking study published in Nature Communications (2023) demonstrated that derivatives of 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine exhibit potent inhibitory activity against the BCL-2 protein, a key regulator of apoptosis in cancer cells. The CAS No. 2228833-85-8 compound's structural flexibility allows for the introduction of various functional groups that enhance its binding affinity to the BH3 binding groove of BCL-2, a mechanism critical for inducing programmed cell death in malignant cells.

The 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine scaffold has also found applications in the development of selective estrogen receptor modulators (SERMs). Research conducted at the University of Cambridge in 2024 revealed that the fluorine atoms in 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine play a crucial role in modulating the conformational dynamics of the estrogen receptor, enabling the design of SERMs with improved tissue selectivity. This property is particularly valuable for creating therapeutics that target estrogen-dependent cancers while minimizing adverse effects on bone density and cardiovascular health.

In the realm of central nervous system (CNS) disorders, the CAS No. 2228833-85-8 compound has shown remarkable potential as a lead molecule for Alzheimer's disease treatment. A 2023 study in Neuron demonstrated that analogs of 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine can effectively cross the blood-brain barrier and inhibit the aggregation of amyloid-beta peptides. The unique positioning of the chlorine and fluorine substituents in 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine contributes to its ability to interact with both the hydrophobic and hydrophilic regions of the amyloid-beta fibrils, a dual interaction mechanism that enhances its therapeutic efficacy.

The synthesis of 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine has been optimized through modern catalytic methodologies. A 2024 report in Organic Letters described a novel palladium-catalyzed cross-coupling reaction that enables the efficient construction of the CAS No. 2228833-85-8 scaffold with high stereoselectivity and yield. This synthetic advancement has significantly reduced the cost of production for 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine-based compounds, making them more accessible for large-scale drug development programs.

Computational studies published in Journal of Chemical Information and Modeling (2023) have further elucidated the molecular interactions of 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine with its target proteins. Molecular dynamics simulations revealed that the fluorine atoms in the CAS No. 2228833-85-8 compound form unique hydrogen-bonding interactions with conserved residues in the active sites of target enzymes. These findings have guided the rational design of next-generation 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine-based therapeutics with enhanced potency and reduced off-target effects.

As the pharmaceutical industry continues to prioritize the development of drugs with improved pharmacokinetic profiles, the 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine scaffold stands out as a versatile platform. Its unique combination of aromatic and aliphatic substituents, as defined by CAS No. 2228833-85-8, allows for fine-tuning of physicochemical properties such as lipophilicity, solubility, and protein-ligand binding affinity. This adaptability has positioned 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine as a cornerstone in the design of multi-target therapeutics, a rapidly growing area in modern drug discovery.

The ongoing research on CAS No. 2228833-85-8 and its derivatives is expected to yield groundbreaking advancements in personalized medicine. By leveraging the structural versatility of 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine, scientists are exploring the development of prodrugs that can be selectively activated in diseased tissues. This approach, as highlighted in a 2024 perspective in Science Translational Medicine, represents a paradigm shift in drug delivery strategies, enabling more precise and effective treatments with fewer systemic side effects.

In conclusion, the 3-(2-chloro-5-methylphenyl)-3,3-difluoropropan-1-amine scaffold, identified by CAS No. 2228833-85-8, has demonstrated remarkable potential across multiple therapeutic areas. Its unique structural features, combined with the latest advancements in synthetic chemistry and computational modeling, position this compound as a pivotal molecule in the future of pharmaceutical innovation. As research in this area continues to expand, the CAS No. 2228833-85-8 compound is poised to play a transformative role in the development of next-generation therapeutics that address unmet medical needs worldwide.

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